(+)-Gallocatechin-13C3

LC-MS/MS Internal Standard Isotope Dilution

Quantitative LC-MS analysis of gallocatechin in biological matrices suffers from variable ion suppression/enhancement by co-eluting matrix components, biasing results. (+)-Gallocatechin-13C3 is the matched isotopic internal standard that co-elutes identically and experiences the same matrix effects, enabling accurate correction via its +3 Da mass shift. - 13C3-labeled for +3 Da MS discrimination without altering retention time - Validated for pharmacokinetic studies and metabolomics tracing of gallocatechin disposition - Supplied as ≥98% pure solid for immediate method development and validation

Molecular Formula C15H14O7
Molecular Weight 309.24 g/mol
Cat. No. B12055438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Gallocatechin-13C3
Molecular FormulaC15H14O7
Molecular Weight309.24 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O
InChIInChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m0/s1/i5+1,12+1,15+1
InChIKeyXMOCLSLCDHWDHP-VVLZGXIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Gallocatechin-13C3 Product Overview


(+)-Gallocatechin-13C3 is a stable isotope-labeled analog of (+)-gallocatechin, a naturally occurring flavan-3-ol catechin polyphenol found predominantly in green tea (Camellia sinensis) [1]. The compound incorporates three carbon-13 (13C) atoms into its molecular framework, resulting in a nominal mass increase of +3 Da relative to the unlabeled parent molecule . This isotopic labeling distinguishes it from the native compound while preserving near-identical physicochemical properties—including chromatographic retention time, ionization efficiency in mass spectrometry, and chemical reactivity—making it ideally suited for use as an internal standard in quantitative analytical workflows .

Isotope-labeled standard +3 Da mass shift for LC-MS/MS
Co-elution with analyte Identical retention time for matrix-effect correction
Research-grade enrichment ≥98% 13C3 isotopic purity

Why (+)-Gallocatechin-13C3 Is Required for Accurate Bioanalysis


In quantitative liquid chromatography-mass spectrometry (LC-MS), unlabeled (+)-gallocatechin and its 13C3-labeled isotopologue are chemically indistinguishable by conventional separation or detection methods. However, mass spectrometric quantification of endogenous gallocatechin in complex biological matrices is confounded by matrix effects—variable ion suppression or enhancement caused by co-eluting matrix components—which introduce systematic bias that cannot be corrected without a co-eluting internal standard [1]. The 13C3-labeled analog serves as the gold-standard internal standard because it co-elutes identically with the native analyte, experiences the same matrix effects, and is distinguished solely by its +3 Da mass shift in the mass spectrometer [2]. Substituting with a structurally related but non-isotopologous catechin (e.g., epigallocatechin or catechin) would yield different chromatographic retention and ionization behavior, rendering matrix effect correction invalid and compromising quantitative accuracy [3].

  • Non-isotopologous catechins Epigallocatechin or catechin differ in retention time, preventing reliable matrix effect correction.
  • Unlabeled gallocatechin Native analyte cannot serve as an internal standard to correct for ion suppression in complex research matrices.
  • Sub-optimal isotopic enrichment Partially labeled species cause cross-talk, increasing quantification uncertainty in bioanalytical workflows.

(+)-Gallocatechin-13C3 Head-to-Head Evidence


Isotopic Discrimination via Mass Shift

(+)-Gallocatechin-13C3 incorporates three 13C atoms, producing a molecular formula of C12[13C]3H14O7 and a molecular weight of 309.25 g/mol . This represents a +3.00 Da mass increment relative to the unlabeled (+)-gallocatechin (C15H14O7, 306.27 g/mol) . In LC-MS analysis, this mass difference enables baseline-resolved detection of the labeled internal standard and the native analyte in the mass spectrometer, despite their identical chromatographic retention times .

Mass shift
Data to verify
+3.00 Da
Enables baseline MS resolution
Nominal mass from 13C3 substitution
LC-MS/MS Internal Standard Isotope Dilution Bioanalysis

BACE1 Inhibition vs. Related Catechins

The unlabeled parent compound, (-)-gallocatechin, inhibits human beta-secretase 1 (BACE1) with an IC50 value of 2.5 × 10^-6 M (2.5 μM) [1]. Under identical assay conditions, structurally related catechins (-)-catechin gallate and (-)-epigallocatechin exhibit IC50 values of 6.0 μM and 2.4 μM, respectively [1].

BACE1 inhibition
Reported
Gallocatechin IC50 2.5 μM
vs. Catechin gallate 6.0 μM; (-)-Epigallocatechin 2.4 μM
Context for BACE1-targeted study
In vitro enzyme inhibition assay
Alzheimer's Disease BACE1 Beta-Secretase Enzyme Inhibition

Antioxidant Activity: Gallocatechin vs. Catechin

In a deoxyribose degradation assay measuring hydroxyl radical scavenging activity, gallocatechin demonstrated an IC50 of 0.55 μg/mL (95% CI: 0.28–1.08 μg/mL) [1]. Under the same experimental conditions, catechin—a structurally related flavan-3-ol lacking the B-ring pyrogallol moiety—exhibited an IC50 of 0.20 μg/mL (95% CI: 0.11–0.39 μg/mL), representing approximately 2.75-fold higher potency [1].

Antioxidant activity
Reported
Catechin IC50 0.20 μg/mL vs. Gallocatechin 0.55 μg/mL
2.75-fold difference in hydroxyl radical scavenging
Distinct scavenging profile
Deoxyribose degradation assay
Antioxidant Oxidative Stress Free Radical Scavenging

Isotopic Purity Specification

Commercial specifications for (+)-Gallocatechin-13C3 indicate a minimum chemical purity of ≥98% and isotopic enrichment of ≥98% 13C3 . This high level of isotopic enrichment ensures that the +3 Da ion signal used for internal standard quantification is not compromised by the presence of unlabeled or partially labeled species, which would otherwise introduce cross-talk and systematic quantification errors .

Isotopic purity
Supplier specification
≥98% 13C3
Minimizes cross-talk in MS
High enrichment critical for LLOQ
Quality Control Isotopic Enrichment Analytical Validation

Applications for (+)-Gallocatechin-13C3


Pharmacokinetic Gallocatechin Analysis

In pharmacokinetic studies of gallocatechin-containing formulations or dietary supplements, (+)-Gallocatechin-13C3 serves as the internal standard for accurate quantification of plasma or tissue gallocatechin concentrations. The +3 Da mass shift enables unambiguous MS discrimination, while identical chromatographic retention ensures correction for matrix-induced ion suppression [1].

Metabolic Tracing in Alzheimer's Research

Given the established BACE1 inhibitory activity of gallocatechin (IC50 = 2.5 μM) [1], (+)-Gallocatechin-13C3 can be employed in stable isotope-resolved metabolomics to trace the absorption, distribution, and metabolism of gallocatechin in cellular or animal models of Alzheimer's disease, enabling correlation of tissue exposure with pharmacodynamic effects.

Catechin Profiling Method Validation

For analytical laboratories developing or validating LC-MS methods to quantify catechins in green tea, botanical supplements, or functional foods, (+)-Gallocatechin-13C3 provides a matched internal standard for gallocatechin, ensuring method accuracy and reproducibility as required by regulatory guidance [1].

Application
Selection Property
Validation Focus
PK gallocatechin analysis
+3 Da ISTD with co-elution
Matrix effect correction in research matrices
Alzheimer's disease research models
BACE1 inhibitor probe context
Tissue exposure-pharmacodynamic correlation
Catechin profiling method validation
Matched gallocatechin ISTD
Accuracy and reproducibility per analytical guidance

Technical Documentation Hub

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38 linked technical documents
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